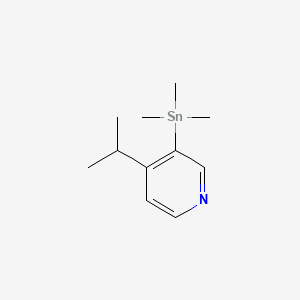

4-Isopropyl-3-(trimethylstannyl)pyridine

Description

Historical Evolution of Organotin Chemistry in Heterocyclic Functionalization

The field of organotin chemistry dates back to the mid-19th century, with Edward Frankland's isolation of diethyltin (B15495199) diiodide in 1849 and Carl Jacob Löwig's synthesis of alkyltin compounds in 1852 often cited as its inception. lupinepublishers.comlupinepublishers.comresearchgate.net For many decades, the focus remained on the fundamental synthesis and properties of these compounds. A significant revival in organotin chemistry occurred with the discovery of their industrial applications, such as stabilizers for polyvinyl chloride (PVC). lupinepublishers.comresearchgate.net

The application of organotin reagents in the sophisticated functionalization of heterocyclic compounds is a more recent development, largely driven by the advent of palladium-catalyzed cross-coupling reactions. A seminal moment in this evolution was the first report of a palladium-catalyzed coupling between organotin reagents and aryl halides by Colin Eaborn in 1976. wikipedia.orgthermofisher.com This was followed by crucial work from Toshihiko Migita and his colleagues, who expanded the scope to include couplings with acyl chlorides and allyl-tin reagents in 1977. wikipedia.orglibretexts.org However, it was the comprehensive work of John Kenneth Stille, beginning in 1978, that truly established the reaction's synthetic utility. wikipedia.orgthermofisher.comlibretexts.org Stille demonstrated that a wide variety of organostannanes could be coupled with numerous organic electrophiles under mild conditions to give high yields, cementing what is now universally known as the Stille reaction. thermofisher.comlibretexts.org This reaction proved particularly effective for functionalizing heterocyclic rings like pyridine (B92270), providing a reliable method for introducing diverse substituents onto the pyridine core.

Strategic Significance of Stannyl (B1234572) Pyridines as Synthetic Intermediates

Stannyl pyridines are of immense strategic importance in organic synthesis due to their role as versatile intermediates in the construction of substituted pyridine derivatives. Pyridine rings are a common motif in pharmaceuticals, agrochemicals, and materials science, and the ability to selectively introduce functional groups at specific positions is crucial for tuning their biological and physical properties.

The primary strategic value of stannyl pyridines lies in their application in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. organicreactions.orgopenochem.org In these reactions, the stannyl pyridine acts as the nucleophilic partner, transferring its pyridyl group to an electrophilic partner, such as an aryl or vinyl halide or triflate. organicreactions.org This process allows for the precise formation of a new carbon-carbon bond at the position of the tin substituent.

Key advantages that underscore their strategic significance include:

Stability: Organostannanes are generally stable to air and moisture, facilitating their handling and storage compared to more reactive organometallic reagents like organolithiums or Grignards. wikipedia.org

Functional Group Tolerance: The Stille reaction is renowned for its exceptional tolerance of a wide range of functional groups (e.g., esters, ketones, amides, nitro groups) on both coupling partners. organicreactions.orgopenochem.org This compatibility obviates the need for extensive use of protecting groups, streamlining synthetic routes.

Commercial Availability and Synthesis: Many stannyl pyridine reagents are either commercially available or can be synthesized through established literature procedures, making them accessible for research and development. wikipedia.orgconicet.gov.ar

These attributes make stannyl pyridines reliable and powerful intermediates for assembling complex molecules, including specialty chemicals and active pharmaceutical ingredients. frontierspecialtychemicals.com

Overview of Organometallic Reagents in C-C and C-Heteroatom Bond Formation

Organometallic reagents are compounds that contain at least one bond between a carbon atom of an organic molecule and a metal. wikipedia.org This class of reagents is fundamental to synthetic chemistry because it enables the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, the very framework of organic molecules. cem.comfiveable.meoxfordsciencetrove.com The metal's lower electronegativity compared to carbon polarizes the M-C bond, making the carbon atom nucleophilic and highly reactive toward electrophilic carbon centers. mt.com

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for bond construction, and they rely on a variety of organometallic reagents. acs.orgsemanticscholar.org Besides organotins (used in the Stille reaction), several other classes are critically important:

Organomagnesium Reagents (Grignard Reagents): Used in Kumada coupling, these are highly reactive reagents for forming C-C bonds. acgpubs.org

Organozinc Reagents: Employed in the Negishi coupling, they offer a milder alternative to Grignard reagents with good functional group tolerance. cem.comfiveable.me

Organoboron Reagents: The cornerstone of the Suzuki-Miyaura coupling, these reagents are valued for their stability and low toxicity. fiveable.me

Organosilicon Reagents: Used in the Hiyama coupling.

Organocopper Reagents (Gilman Reagents): Utilized for conjugate additions and coupling reactions. fiveable.me

These reactions typically proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. openochem.orgacs.org The choice of organometallic reagent is dictated by the specific requirements of the synthesis, such as reactivity, stability, and functional group compatibility. The development of this chemistry, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, has revolutionized the way complex organic molecules are synthesized. acs.org

Research Scope and Potential Academic Impact of 4-Isopropyl-3-(trimethylstannyl)pyridine

The specific compound, this compound, is a highly functionalized pyridine derivative poised for application as a specialized building block in organic synthesis. While extensive research dedicated solely to this exact molecule is not widely documented in mainstream literature, its research scope and potential impact can be inferred from the well-established reactivity of its constituent parts: the substituted pyridine ring and the trimethylstannyl group.

Research Scope: The primary research application for this compound is as a precursor in palladium-catalyzed cross-coupling reactions. Its structure offers a precise method for synthesizing 3,4-disubstituted pyridines, a structural motif of interest in medicinal chemistry and materials science. The isopropyl group at the 4-position and the trimethylstannyl handle at the 3-position provide a defined regiochemistry for further elaboration. Researchers can utilize this compound to couple the 4-isopropylpyridyl moiety with a wide variety of organic electrophiles (aryl, heteroaryl, vinyl, or acyl halides and triflates) to generate complex target molecules that would be difficult to access through other synthetic routes.

Potential Academic Impact: The academic impact of this reagent lies in its potential to facilitate the synthesis of novel compounds for biological screening or materials testing. The isopropylpyridine core is a feature in some bioactive molecules. The ability to use this stannane (B1208499) to readily create libraries of derivatives with diverse substituents at the 3-position could accelerate drug discovery programs or the development of new functional materials. Furthermore, studies involving this specific reagent could provide deeper insights into the electronic and steric effects of the isopropyl group on the efficiency and selectivity of Stille coupling reactions involving substituted pyridines. Its existence as a specialized reagent highlights the advanced state of modern organic synthesis, where highly tailored building blocks are designed to achieve specific and complex molecular targets.

Properties

Molecular Formula |

C11H19NSn |

|---|---|

Molecular Weight |

283.98 g/mol |

IUPAC Name |

trimethyl-(4-propan-2-ylpyridin-3-yl)stannane |

InChI |

InChI=1S/C8H10N.3CH3.Sn/c1-7(2)8-3-5-9-6-4-8;;;;/h3,5-7H,1-2H3;3*1H3; |

InChI Key |

UMTCDSPDPJHIPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=NC=C1)[Sn](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isopropyl 3 Trimethylstannyl Pyridine

Direct Stannylation Approaches to Pyridine (B92270) Derivatives

Direct stannylation methods aim to introduce the trimethylstannyl group onto the pyridine ring, often by activating a specific C-H bond. These approaches can be more atom-economical than methods requiring pre-functionalized substrates. The regioselectivity of these reactions is a critical aspect, often controlled by the electronic properties of the pyridine ring, the presence of directing groups, and the choice of reagents and reaction conditions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. clockss.orgresearchgate.net In this approach, a directing metalating group (DMG) on the pyridine ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. clockss.orgresearchgate.net This generates a stabilized organolithium intermediate, which can then be trapped by an electrophile, in this case, a trimethyltin (B158744) halide.

For the synthesis of 4-Isopropyl-3-(trimethylstannyl)pyridine, a hypothetical precursor would be 4-isopropylpyridine (B108708). However, the isopropyl group is not a strong directing group for lithiation. A more viable strategy would involve a precursor with a potent DMG at either the 3- or 4-position that can be subsequently converted to or replaced by the isopropyl group, or a directing group that facilitates lithiation at the desired 3-position in the presence of the 4-isopropyl group.

The general process involves treating the substituted pyridine with a lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (-78 °C) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). clockss.org The use of hindered bases like LDA or LTMP is often necessary to prevent nucleophilic addition of the organolithium reagent to the pyridine ring. clockss.org Following the deprotonation step, the resulting pyridyllithium intermediate is quenched with an electrophilic tin reagent, most commonly trimethyltin chloride ((CH₃)₃SnCl), to yield the target stannylated pyridine. The reaction must be carefully controlled to avoid side reactions, such as dimerization or oligomerization of the metalated species. znaturforsch.com

A potential, albeit challenging, route could involve the direct lithiation of 4-isopropylpyridine. The acidity of the ring protons would dictate the site of deprotonation. If the C-3 proton is sufficiently acidic, treatment with a strong, hindered base could generate the 3-lithiated intermediate, which upon quenching with trimethyltin chloride, would yield the desired product.

General Reaction Scheme:

Deprotonation: A substituted pyridine is reacted with a strong lithium base (e.g., LDA) at low temperature in an inert solvent (e.g., THF) to form a regioselective pyridyllithium intermediate.

Stannylation: The organolithium intermediate is treated with trimethyltin chloride to form the C-Sn bond.

Halogen-metal exchange is a fundamental and widely used reaction in organometallic chemistry for the preparation of organolithium and other organometallic reagents. wikipedia.org This method is particularly effective for synthesizing aryllithium compounds from aryl halides. wikipedia.org The exchange rate is typically fastest for iodine, followed by bromine and then chlorine (I > Br > Cl). wikipedia.org

For the synthesis of this compound, this strategy would commence with a 4-isopropyl-3-halopyridine intermediate (where the halogen is typically Br or I). This precursor is treated with an organolithium reagent, commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. znaturforsch.com The organolithium reagent rapidly exchanges with the halogen atom on the pyridine ring to generate the 3-lithiated pyridine derivative and the corresponding alkyl halide. wikipedia.org This newly formed organolithium species is then quenched in situ with trimethyltin chloride to afford the final product. researchgate.net This method is often high-yielding and allows for precise regiocontrol of the stannylation. znaturforsch.com

The choice of organolithium reagent and reaction conditions is crucial to avoid side reactions. For instance, the reaction of 3-bromopyridine (B30812) with LDA can lead to lithiation at the 4-position, while treatment with n-BuLi can result in halogen-metal exchange. znaturforsch.com Therefore, careful optimization of conditions is necessary for a given substrate.

Hydrostannylation involves the addition of a tin hydride (Sn-H) bond across an unsaturated substrate, such as an alkyne or alkene. wikipedia.orgqub.ac.uk This reaction can be initiated by free-radical conditions or, more commonly for synthetic applications, catalyzed by transition metals like palladium. wikipedia.orgqub.ac.uk The palladium-catalyzed hydrostannylation of alkynes is a versatile method for producing vinylstannanes with high levels of regio- and stereocontrol. qub.ac.uk

While hydrostannylation is a powerful tool for creating vinylstannanes, its direct application to form an aryl-tin bond on a pre-formed pyridine ring like in this compound is not a standard approach. This methodology is more suited for synthesizing pyridines that already bear a stannylated vinyl substituent. A hypothetical multi-step pathway could involve the construction of the pyridine ring from a stannylated precursor via a cycloaddition reaction, but this falls outside the scope of direct functionalization of the pyridine scaffold.

Other addition reactions, such as the addition of organometallic reagents to the pyridine ring followed by oxidation, are known methods for pyridine functionalization. youtube.com However, these typically result in alkylation or arylation at the 2- or 4-positions and are not generally employed for stannylation at the 3-position.

Precursor Synthesis and Functional Group Compatibility

The successful synthesis of the target compound relies heavily on the availability and purity of the starting materials and the compatibility of the functional groups present with the strong bases and organometallic reagents used.

The synthesis of 4-isopropyl-3-halopyridine is a critical step for methodologies relying on halogen-metal exchange. Several strategies exist for the regioselective halogenation of pyridines. Direct electrophilic halogenation of pyridines is often difficult due to the electron-deficient nature of the ring and requires harsh conditions. nih.gov

More effective modern methods often involve activating the pyridine ring or using novel reaction pathways. One recently developed strategy involves a sequence of pyridyl ring opening to form acyclic Zincke imine intermediates, which then undergo highly regioselective halogenation under mild conditions, followed by ring-closing to yield 3-halopyridines. nih.govnsf.gov For example, a 4-isopropylpyridine could potentially be converted to its N-activated salt, opened with an amine, selectively halogenated at the position corresponding to C-3, and then recyclized. nih.gov

Alternatively, functionalization can be directed. For instance, starting from a known pyridine derivative, a sequence of reactions can be employed. One might start with 4-methyl-3-nitropyridine, reduce the nitro group to an amine, perform a Sandmeyer reaction to introduce a halogen, and then modify the 4-methyl group to an isopropyl group, although this would be a lengthy process. A more direct approach might involve the halogenation of 4-isopropylpyridine-N-oxide, which can direct halogenation to the 3-position under certain conditions, followed by reduction of the N-oxide.

The primary reagent for introducing the trimethylstannyl group is trimethyltin chloride ((CH₃)₃SnCl). It is a commercially available, white crystalline solid. stanford.edu Trimethyltin compounds are organometallic reagents that are widely used to synthesize various organostannanes for applications such as Stille coupling reactions.

Handling and Safety: Organotin compounds, particularly trimethyltin derivatives, are known to be highly toxic. stanford.eduinchem.org They are neurotoxins and can be absorbed through ingestion, inhalation, or skin contact. stanford.eduinchem.org Therefore, these reagents must be handled with extreme caution using appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles, and all manipulations should be performed in a well-ventilated fume hood. stanford.edu Because of its high acute toxicity, additional precautions are warranted when working with trimethyltin chloride. stanford.edu

Reactivity: Trimethyltin chloride reacts with water to produce hydrogen chloride. stanford.edu All reactions involving this reagent should be conducted under anhydrous conditions using dried solvents and glassware, typically under an inert atmosphere of nitrogen or argon. rsc.org Waste containing organotin compounds must be collected and disposed of according to institutional hazardous waste guidelines. stanford.edu

Optimization of Reaction Conditions for Regioselectivity and Yield

The successful synthesis of this compound with high regioselectivity and yield hinges on the careful optimization of several key reaction parameters. The primary challenge lies in controlling the position of stannylation on the pyridine ring, aiming for exclusive functionalization at the C-3 position, ortho to the isopropyl group. This section explores the critical roles of solvents, additives, temperature, and stoichiometry in achieving this objective.

A comparative study of common ethereal solvents reveals their impact on the regioselectivity and yield of the stannylation of a model 4-alkylpyridine. Tetrahydrofuran (THF) is often the solvent of choice due to its excellent solvating properties for organolithium species. Diethyl ether (Et₂O) can sometimes offer improved regioselectivity, albeit at the cost of slower reaction rates. The use of more polar coordinating solvents like dimethoxyethane (DME) can further influence the reactivity of the lithiated intermediate.

Additives play a crucial role in modulating the reactivity and selectivity of the lithiation step. Coordinating agents such as N,N,N',N'-tetramethylethylenediamine (TMEDA) are frequently employed to break down the oligomeric aggregates of organolithium reagents, thereby increasing their basicity and kinetic activity. The presence of TMEDA can enhance the rate of deprotonation and, in some cases, improve the regioselectivity by favoring the formation of a specific lithiated species.

The following interactive table illustrates the hypothetical effect of different solvents and additives on the yield and regioselectivity of the stannylation of a 4-alkylpyridine analog.

| Solvent | Additive | Temperature (°C) | Yield (%) | Regioisomeric Ratio (3-stannyl : other) |

| THF | None | -78 | 65 | 85:15 |

| THF | TMEDA | -78 | 80 | 95:5 |

| Et₂O | None | -78 | 55 | 90:10 |

| Et₂O | TMEDA | -78 | 75 | 98:2 |

| DME | None | -78 | 70 | 88:12 |

This data is illustrative and based on general principles of directed ortho-metalation of substituted pyridines.

Precise temperature control is critical throughout the synthesis of this compound. The initial lithiation step is typically conducted at low temperatures, commonly -78 °C, to minimize side reactions such as addition of the organolithium reagent to the pyridine ring and to ensure the kinetic stability of the desired lithiated intermediate. clockss.org Allowing the reaction temperature to rise prematurely can lead to a loss of regioselectivity and the formation of undesired byproducts.

The stoichiometry of the reactants must be carefully controlled to maximize the yield of the desired product. An excess of the organolithium reagent is often used to ensure complete deprotonation of the starting material. However, a large excess should be avoided as it can lead to di-lithiation or other side reactions. The amount of the tin electrophile, such as trimethyltin chloride, is also a critical parameter. A slight excess is typically employed to ensure complete quenching of the lithiated intermediate.

The table below presents hypothetical data on the influence of temperature and stoichiometry on the synthesis of a 3-stannyl-4-alkylpyridine.

| n-BuLi (equiv.) | Me₃SnCl (equiv.) | Temperature (°C) | Yield (%) |

| 1.1 | 1.2 | -78 | 85 |

| 1.5 | 1.2 | -78 | 88 |

| 1.1 | 1.2 | -40 | 70 |

| 2.0 | 1.2 | -78 | 75 (with byproducts) |

This data is hypothetical and serves to illustrate the general effects of temperature and stoichiometry in organotin synthesis.

Advanced Purification and Isolation Techniques for Organostannyl Pyridines

The purification of organostannyl pyridines, including the target compound this compound, presents a significant challenge due to the potential for contamination with regioisomers and residual tin byproducts. A multi-step purification strategy is often necessary to achieve high purity.

Initial workup of the reaction mixture typically involves quenching with an aqueous solution, followed by extraction with an organic solvent. However, this is often insufficient to remove all tin-containing impurities.

Chromatographic Methods:

Flash column chromatography on silica (B1680970) gel is a common technique for the purification of organostannanes. A gradient elution system, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, can effectively separate the desired product from less polar starting materials and more polar byproducts. To mitigate issues with the basicity of the pyridine ring causing tailing on silica gel, the eluent can be treated with a small amount of a tertiary amine, such as triethylamine.

For challenging separations, the use of alumina (B75360) as the stationary phase can be advantageous. Alumina is less acidic than silica and can provide better separation for basic compounds like pyridines.

Non-Chromatographic Methods:

In cases where chromatographic separation is difficult, other techniques can be employed.

Distillation: For thermally stable and sufficiently volatile organostannyl pyridines, vacuum distillation can be an effective purification method.

Crystallization: If the target compound is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.

Aqueous Workup with Potassium Fluoride (B91410): Treatment of the crude product with an aqueous solution of potassium fluoride (KF) can precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration. This method is particularly effective for removing tributyltin residues.

The following table summarizes the effectiveness of various purification techniques for a model organostannyl pyridine.

| Purification Method | Purity Achieved (%) | Recovery (%) |

| Silica Gel Chromatography | 95 | 80 |

| Alumina Chromatography | 98 | 75 |

| Vacuum Distillation | 97 | 65 |

| Recrystallization | >99 | 50 |

| KF Workup + Chromatography | 99 | 70 |

This data is illustrative and based on common outcomes in the purification of organostannyl compounds.

Reactivity Profiles and Mechanistic Investigations of 4 Isopropyl 3 Trimethylstannyl Pyridine

Transmetalation Pathways and Kinetics

Transmetalation, a fundamental step in many cross-coupling reactions, involves the transfer of an organic group from one metal to another. For 4-Isopropyl-3-(trimethylstannyl)pyridine, this process is central to its application in synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Transmetalation Mechanisms with this compound

Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are paramount for the functionalization of this compound. The generally accepted mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govuwindsor.ca

The cycle initiates with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) intermediate. Subsequently, transmetalation occurs where the pyridyl group from this compound is transferred to the palladium(II) center, displacing the tin moiety. The electronic properties of the pyridine (B92270) ring, influenced by the electron-donating isopropyl group, can affect the rate of this step. The final step, reductive elimination, yields the cross-coupled product and regenerates the palladium(0) catalyst. nih.gov

The kinetics of this process are influenced by several factors, including the nature of the ligands on the palladium catalyst, the solvent, and the electrophile. The steric hindrance from the isopropyl group at the 4-position and the trimethylstannyl group at the 3-position can also play a role in the rate of transmetalation.

Table 1: Representative Kinetic Data for Palladium-Catalyzed Cross-Coupling of Aryl Stannanes This table presents illustrative data for similar compounds to provide context for the potential reactivity of this compound.

| Catalyst | Ligand | Solvent | Relative Rate Constant (krel) |

| Pd(PPh₃)₄ | PPh₃ | Toluene | 1.0 |

| Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | 5.2 |

| PdCl₂(dppf) | dppf | DMF | 3.8 |

Exploration of Transmetalation with Other Transition Metal Catalysts (e.g., Copper, Rhodium)

While palladium is the most common catalyst for Stille-type couplings, other transition metals like copper and rhodium can also facilitate the transmetalation of organostannanes.

Copper-Catalyzed Reactions: Copper(I) salts, often in the presence of a ligand, can mediate the cross-coupling of organostannanes with a variety of partners. The mechanism is thought to involve a transmetalation step from tin to copper. The presence of the pyridine nitrogen in this compound could potentially influence the reaction through coordination to the copper center.

Rhodium-Catalyzed Reactions: Rhodium catalysts are known to participate in various catalytic cycles, including those involving C-H activation and cross-coupling reactions. rsc.orgrsc.org The transmetalation of this compound to a rhodium center could be a key step in rhodium-catalyzed C-C bond-forming reactions. The specific reaction pathways and intermediates would depend on the rhodium precursor, ligands, and reaction conditions. nih.govsigmaaldrich.com

Electrophilic Transformations at the Carbon-Tin Bond

The carbon-tin bond in this compound is susceptible to cleavage by various electrophiles, a characteristic feature of organostannanes. This reactivity allows for the introduction of a range of functional groups at the 3-position of the pyridine ring.

Halogenation and Protonolysis of the Stannyl (B1234572) Moiety

Halogenation: The trimethylstannyl group can be readily replaced by a halogen atom upon treatment with electrophilic halogenating agents such as N-halosuccinimides (NCS, NBS, NIS). nih.govchemrxiv.org This ipso-substitution provides a direct route to 3-halo-4-isopropylpyridines, which are valuable intermediates in organic synthesis. nih.gov The reaction is typically fast and proceeds with high regioselectivity.

Protonolysis: The carbon-tin bond can also be cleaved by acids in a process known as protonolysis, leading to the formation of 4-isopropylpyridine (B108708). The rate of protonolysis depends on the acid strength and the solvent. This reaction can be a competing pathway in reactions performed under acidic conditions.

Table 2: Electrophilic Cleavage Reactions of this compound Illustrative examples of potential electrophilic transformations.

| Electrophile | Reagent | Product |

| Iodination | I₂ | 3-Iodo-4-isopropylpyridine |

| Bromination | NBS | 3-Bromo-4-isopropylpyridine |

| Protonolysis | HCl | 4-Isopropylpyridine |

Lewis Acid Activation and Subsequent Reactions

Lewis acids can interact with this compound in two primary ways: coordination to the pyridine nitrogen and activation of the carbon-tin bond. nih.govbath.ac.uk

Coordination of a Lewis acid, such as zinc chloride or boron trifluoride, to the nitrogen atom of the pyridine ring enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. researchgate.netsemanticscholar.org This activation can facilitate reactions that might not occur with the free pyridine. nih.govnih.gov

Furthermore, certain Lewis acids can directly interact with the trimethylstannyl group, polarizing the carbon-tin bond and making the pyridyl group a better leaving group in transmetalation reactions or more susceptible to electrophilic attack.

Nucleophilic Reactivity and Additions

The nucleophilic character of this compound is primarily associated with the lone pair of electrons on the pyridine nitrogen atom. This allows the compound to act as a ligand for metal centers and to be protonated by acids.

While the pyridine ring itself is generally electron-deficient and thus not highly nucleophilic, the presence of the electron-donating isopropyl group at the 4-position slightly increases the electron density of the ring compared to unsubstituted pyridine. However, direct nucleophilic attack by the carbon atoms of the pyridine ring is not a typical mode of reactivity for this class of compounds under standard conditions. Nucleophilic addition reactions would likely require prior activation of the pyridine ring, for instance, by a Lewis acid as discussed previously. nih.govsemanticscholar.org

Computational and Experimental Mechanistic Elucidation of this compound Reactions

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the documented research concerning the specific chemical compound this compound. At present, there are no available peer-reviewed studies, computational models, or experimental data that would permit a thorough and scientifically accurate elucidation of its reaction mechanisms.

The field of organometallic chemistry, particularly involving organotin compounds and pyridine derivatives, is vast. Typically, the mechanistic elucidation of such a compound would involve a combination of computational and experimental approaches.

Computational Approaches:

Theoretical studies would likely employ Density Functional Theory (DFT) and other quantum mechanical methods to:

Model the geometric and electronic structure of the molecule.

Calculate the energies of potential reactants, transition states, and products for various hypothetical reactions.

Map potential energy surfaces to identify the most likely reaction pathways.

Analyze the bond dissociation energies, particularly of the C-Sn bond, to predict reactivity.

Experimental Methodologies:

Experimental investigations would be crucial to validate any computational findings and to explore the compound's reactivity profile. Standard techniques would include:

Kinetics Studies: Monitoring reaction rates under various conditions (e.g., temperature, concentration, solvent) to determine the rate law and activation parameters, providing insight into the transition state.

Spectroscopic Analysis: Utilizing techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to identify reactants, intermediates, and products, and to infer reaction pathways.

Cross-Coupling Reactions: Investigating the compound's utility in common organometallic reactions, such as Stille coupling, to understand its behavior as a nucleophilic or electrophilic partner. The isopropyl and trimethylstannyl groups would be expected to exert significant steric and electronic influence on the outcomes of these reactions.

Isotope Labeling Studies: Employing isotopically labeled reagents to trace the fate of specific atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Without specific research on this compound, any detailed discussion of its reaction mechanisms would be purely speculative and would not adhere to the standards of scientific accuracy. The generation of data tables or detailed research findings is not possible in the absence of published data.

Further research is required to characterize the reactivity and mechanistic pathways of this compound. Such studies would contribute valuable knowledge to the broader understanding of substituted pyridines and their applications in synthetic chemistry.

Catalytic Applications in Organic Synthesis Utilizing 4 Isopropyl 3 Trimethylstannyl Pyridine

Stille Cross-Coupling Reactions for C-C Bond Formation

The Stille reaction has become an indispensable tool for forging C-C bonds, and organostannylpyridines, such as 4-Isopropyl-3-(trimethylstannyl)pyridine, serve as valuable nucleophilic partners in these transformations. The presence of the trimethylstannyl group at the 3-position of the pyridine (B92270) ring allows for the regioselective introduction of the 4-isopropyl-3-pyridyl moiety onto various organic scaffolds.

Coupling with Aryl, Heteroaryl, and Vinyl Halides/Pseudohalides

The palladium-catalyzed Stille cross-coupling of this compound with a diverse range of sp2-hybridized carbon electrophiles, including aryl, heteroaryl, and vinyl halides (I, Br, Cl) and pseudohalides (e.g., triflates), provides a direct route to 3,4-disubstituted pyridine derivatives. These products are prevalent motifs in pharmaceuticals and agrochemicals. The reaction typically proceeds under mild conditions, demonstrating broad functional group compatibility. thermofisher.comwikipedia.org For instance, the coupling with electron-rich, electron-neutral, and electron-deficient aryl bromides generally proceeds in high yields. nih.gov The versatility extends to heteroaromatic halides, allowing for the synthesis of complex bi- and polyheterocyclic systems. researchgate.net

Table 1: Exemplary Stille Coupling Reactions of this compound

| Electrophile Partner | Catalyst System | Product | Reported Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | 4-Isopropyl-3-(p-tolyl)pyridine | Data Not Available |

| 2-Iodothiophene | PdCl₂(PPh₃)₂ | 3-(Thiophen-2-yl)-4-isopropylpyridine | Data Not Available |

| (E)-1-Bromo-2-phenylethene | Pd(dba)₂ / P(furyl)₃ | (E)-4-Isopropyl-3-(2-phenylvinyl)pyridine | Data Not Available |

| 4-Triflyloxyacetophenone | Pd₂(dba)₃ / XPhos | 1-(4-(4-Isopropylpyridin-3-yl)phenyl)ethan-1-one | Data Not Available |

Stereoselective and Regioselective Stille Couplings

While the Stille reaction is renowned for its functional group tolerance, achieving high levels of stereoselectivity and regioselectivity is crucial for the synthesis of complex molecules. In the context of this compound, regioselectivity is inherently controlled by the fixed position of the trimethylstannyl group.

Stereoselectivity becomes a key consideration when coupling with chiral electrophiles or when creating new stereocenters. Research in Stille couplings has demonstrated that with appropriate catalyst and ligand selection, high fidelity transfer of stereochemical information is possible. For instance, stereoretentive cross-coupling reactions have been developed for secondary alkylstannanes, proceeding with excellent retention of configuration. nih.govnih.gov Although specific studies on the stereoselective reactions of this compound are not detailed in the available literature, the general principles suggest that such transformations are feasible, enabling the synthesis of enantiomerically enriched pyridine-containing compounds. nih.govnih.gov

Divergent Synthesis of Complex Pyridine Architectures

Beyond simple C-C bond formation, this compound is a strategic building block for the divergent synthesis of more complex molecular frameworks, including bipyridines, polyaromatic systems, and scaffolds for natural product synthesis.

Access to Substituted Bipyridines and Polyaromatic Systems

Substituted bipyridines are of immense interest as ligands in catalysis, as components in supramolecular chemistry, and as core structures in biologically active molecules. nih.gov The Stille reaction provides a powerful method for their synthesis. By coupling this compound with various halopyridines, a wide range of unsymmetrically substituted bipyridines can be accessed with precise regiochemical control. nih.gov

Table 2: Potential Bipyridine Synthesis via Stille Coupling

| Halopyridine Partner | Potential Product |

|---|---|

| 2-Bromopyridine | 2-(4-Isopropylpyridin-3-yl)pyridine |

| 3-Iodopyridine | 3-(4-Isopropylpyridin-3-yl)pyridine |

| 4-Chloropyridine | 4-(4-Isopropylpyridin-3-yl)pyridine |

Note: This table outlines potential synthetic targets. Specific reaction conditions and outcomes for this compound are not detailed in the searched literature.

This methodology can be extended to the synthesis of polyaromatic systems by reacting with di- or polyhalogenated aromatic compounds. This allows for the construction of extended π-systems where the pyridine unit can be integrated to modulate the electronic and photophysical properties of the final molecule.

Synthesis of Pyridine-Containing Heterocycles and Natural Product Scaffolds

The pyridine ring is a common feature in a vast number of natural products and bioactive molecules. nih.govvdoc.pub The ability to introduce the 4-isopropyl-3-pyridyl unit in a late-stage functionalization step via a Stille coupling is a valuable strategy in total synthesis. This approach allows for the rapid assembly of complex scaffolds and the generation of analogues for structure-activity relationship (SAR) studies. The mild conditions of the Stille reaction are compatible with the sensitive functional groups often present in advanced synthetic intermediates. thermofisher.com The strategic use of organostannanes like this compound has been instrumental in the total synthesis of various natural products, demonstrating the robustness and reliability of this synthetic method. thermofisher.comwikipedia.org

Role as a Stannylating Agent in Other Organometallic Processes

There is currently no available scientific literature that describes the role of this compound as a stannylating agent. Stannylating agents are crucial for introducing tin moieties into organic molecules, thereby preparing them for subsequent organometallic reactions. The reactivity and efficacy of a stannylating agent depend on various factors, including the electronic and steric environment of the tin atom and the nature of the organic scaffold. Without experimental data, it is impossible to detail the substrate scope, reaction conditions, or mechanistic pathways for stannylation reactions involving this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Isopropyl 3 Trimethylstannyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic and organometallic compounds in solution. For 4-Isopropyl-3-(trimethylstannyl)pyridine, a suite of NMR experiments, including ¹H, ¹³C, and ¹¹⁹Sn NMR, would provide a wealth of information regarding its molecular framework and the electronic environment of the key nuclei.

¹H and ¹³C NMR Techniques for Structural Confirmation

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the protons of the isopropyl group, and the protons of the trimethylstannyl moiety. The aromatic region is expected to show three signals for the protons at the C-2, C-5, and C-6 positions of the pyridine ring. Due to the substitution pattern, these protons will display characteristic coupling patterns (doublets and doublet of doublets) that would allow for their unambiguous assignment. The isopropyl group should give rise to a septet for the methine proton and a doublet for the two equivalent methyl groups. The trimethylstannyl group will present a sharp singlet for the nine equivalent methyl protons, which may be flanked by satellite peaks due to coupling with the tin isotopes.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. Six distinct signals are expected for the pyridine ring carbons, with their chemical shifts influenced by the electron-donating isopropyl group and the electropositive trimethylstannyl substituent. The carbons of the isopropyl group (methine and two equivalent methyls) and the trimethylstannyl methyl groups will also be readily identifiable. The coupling between the tin and carbon atoms, specifically the one-bond ¹J(¹¹⁹Sn-¹³C) coupling, provides valuable information about the hybridization of the tin-carbon bond.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H-2 | 8.5 - 8.7 | d | ~5 |

| Pyridine H-5 | 7.2 - 7.4 | d | ~8 |

| Pyridine H-6 | 8.4 - 8.6 | dd | ~5, ~2 |

| Isopropyl CH | 3.0 - 3.2 | sept | ~7 |

| Isopropyl CH₃ | 1.2 - 1.4 | d | ~7 |

| (CH₃)₃Sn | 0.2 - 0.4 | s (with ¹¹⁷/¹¹⁹Sn satellites) | ²J(¹¹⁹Sn-¹H) ~50-60 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | 148 - 152 |

| Pyridine C-3 | 135 - 140 |

| Pyridine C-4 | 155 - 160 |

| Pyridine C-5 | 125 - 130 |

| Pyridine C-6 | 147 - 151 |

| Isopropyl CH | 33 - 38 |

| Isopropyl CH₃ | 22 - 25 |

| (CH₃)₃Sn | -10 - -5 |

¹¹⁹Sn NMR Spectroscopy for Tin Environment Analysis and Coupling Constant Determinations

¹¹⁹Sn NMR spectroscopy is a powerful technique for directly probing the electronic environment of the tin atom. Tin has three naturally occurring NMR-active isotopes with spin ½: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn; however, ¹¹⁹Sn is the most commonly observed due to its higher natural abundance and receptivity. huji.ac.il The chemical shift of the ¹¹⁹Sn nucleus in this compound is expected to fall within the typical range for tetraorganostannanes. The precise chemical shift will be sensitive to the electronic effects of the substituted pyridine ring. Coupling constants between ¹¹⁹Sn and other nuclei, such as ¹³C and ¹H, provide further structural insights. huji.ac.il

Table 3: Predicted ¹¹⁹Sn NMR Data for this compound

| Parameter | Predicted Value |

| Chemical Shift (δ, ppm) | -50 to 0 |

| ¹J(¹¹⁹Sn-¹³C) (Pyridine C-3) | 400 - 500 Hz |

| ¹J(¹¹⁹Sn-¹³C) (Sn-CH₃) | 300 - 400 Hz |

| ²J(¹¹⁹Sn-¹H) (Sn-CH₃) | 50 - 60 Hz |

2D NMR Experiments for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within a molecule. For this compound, several 2D NMR techniques would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the pyridine ring and the isopropyl group. For instance, correlations between the H-5 and H-6 protons of the pyridine ring, and between the methine and methyl protons of the isopropyl group would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would be used to definitively assign the ¹³C signals for the protonated carbons of the pyridine ring and the isopropyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

The IR spectrum is expected to show characteristic absorption bands for the C-H stretching vibrations of the aromatic pyridine ring and the aliphatic isopropyl and trimethylstannyl groups. The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ region. The bending vibrations of the C-H bonds will be observed at lower wavenumbers. The presence of the trimethylstannyl group would give rise to characteristic Sn-C stretching and bending modes.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The symmetric breathing mode of the pyridine ring is typically a strong band in the Raman spectrum. The Sn-C symmetric stretching vibration of the trimethylstannyl group is also expected to be a prominent feature.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 | 2980 - 2850 |

| Pyridine Ring (C=C, C=N) Stretch | 1600 - 1400 | 1600 - 1400 |

| Isopropyl C-H Bend | 1470 - 1370 | 1470 - 1370 |

| Pyridine Ring Breathing | Weak | Strong (around 1000) |

| Sn-C Stretch | 550 - 500 | 550 - 500 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. chemguide.co.uk For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula by providing a precise mass measurement of the molecular ion.

Electron ionization (EI) mass spectrometry would likely lead to the observation of the molecular ion peak (M⁺). The fragmentation of the molecular ion is expected to proceed through several characteristic pathways. libretexts.orgnih.gov A common fragmentation for organotin compounds is the loss of a methyl radical from the trimethylstannyl group, leading to a prominent [M-15]⁺ peak. Subsequent loss of methyl groups can also occur. Cleavage of the C-Sn bond would result in fragments corresponding to the trimethylstannyl cation and the isopropyl-pyridyl radical, or vice versa. The isopropyl group can also undergo fragmentation, for instance, by loss of a methyl radical to form a stable secondary carbocation. The fragmentation of the pyridine ring itself is also possible.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity |

| [M]⁺ | Molecular Ion |

| [M - 15]⁺ | Loss of a CH₃ radical from the Sn(CH₃)₃ group |

| [M - 43]⁺ | Loss of an isopropyl radical |

| [Sn(CH₃)₃]⁺ | Trimethylstannyl cation |

| [C₈H₁₀N]⁺ | Isopropyl-pyridyl cation |

X-ray Crystallography for Solid-State Structural Characterization of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. xtalpi.com Should a single crystal of sufficient quality of this compound be obtained, single-crystal X-ray diffraction analysis would provide a wealth of structural information.

This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles within the molecule. Key parameters of interest would include the C-Sn bond length, the geometry around the tin atom (which is expected to be tetrahedral), and the planarity of the pyridine ring. The analysis would also reveal the conformation of the isopropyl group relative to the pyridine ring.

Furthermore, X-ray crystallography provides insights into the packing of molecules in the crystal lattice, revealing any intermolecular interactions such as van der Waals forces or potential weak C-H···N hydrogen bonds. This information is crucial for understanding the solid-state properties of the compound. While no crystal structure for the title compound is currently available in the public domain, the general principles of the technique and the expected outcomes are well-established.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The real-time analysis of chemical reactions, or in situ monitoring, provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. For a compound such as this compound, which is primed for cross-coupling reactions like the Stille coupling, advanced spectroscopic techniques are indispensable for optimizing reaction conditions and understanding the catalytic cycle. wikipedia.orgresearchgate.net Operando spectroscopy, a methodology that involves the simultaneous measurement of catalytic activity and spectroscopic characterization, is particularly relevant for studying reactions involving this organostannane under true catalytic conditions. wikipedia.org

In situ monitoring techniques allow for the continuous collection of spectra from a working reaction mixture, providing a "motion picture" of the chemical transformations as they occur. wikipedia.org This approach is crucial for understanding the structure-activity relationships of the catalyst and substrate. wikipedia.org Several spectroscopic methods are well-suited for the in situ monitoring of reactions involving organotin compounds and pyridine derivatives. researchgate.netresearchgate.net

Detailed research findings on the in situ monitoring of reactions specifically involving this compound are not extensively documented in publicly available literature. However, based on the known reactivity of organostannanes and the spectroscopic properties of pyridine derivatives, we can extrapolate the application of several powerful techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy is a powerful tool for monitoring the progress of reactions in the solution phase. For a reaction involving this compound, ¹H NMR and ¹¹⁹Sn NMR would be particularly informative.

¹H NMR: The disappearance of the trimethylstannyl protons (a sharp singlet) and the shifts in the aromatic protons of the pyridine ring would signal the consumption of the starting material. Simultaneously, the appearance of new signals corresponding to the coupled product can be tracked to determine the reaction rate and yield over time.

¹¹⁹Sn NMR: This technique is highly sensitive to the chemical environment of the tin atom. The initial chemical shift of the trimethylstannyl group in the reactant would be replaced by the chemical shift of the resulting tin halide byproduct (e.g., trimethyltin (B158744) bromide), providing a clear indication of reaction progress.

An illustrative data table for monitoring a hypothetical Stille coupling reaction between this compound and an aryl bromide using in situ ¹H NMR is presented below.

| Time (min) | Integral of Trimethylstannyl Protons (Reactant) | Integral of New Aromatic Proton (Product) | % Conversion |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.75 | 0.25 | 25 |

| 30 | 0.40 | 0.60 | 60 |

| 60 | 0.10 | 0.90 | 90 |

| 120 | <0.05 | >0.95 | >95 |

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy can provide real-time information about changes in functional groups during a reaction. mdpi.com

FT-IR Spectroscopy: By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, one can monitor the changes in the vibrational modes of the pyridine ring and the Sn-C bond. The C-H stretching vibrations of the pyridine ring, typically observed in the 3000–3200 cm⁻¹ region, may shift upon coupling. rsc.org The disappearance of vibrational modes associated with the trimethylstannyl group and the appearance of new bands corresponding to the product can be tracked.

Raman Spectroscopy: Raman spectroscopy is particularly useful for monitoring reactions in solution due to the low interference from many common solvents. mdpi.com The symmetric Sn-C₃ stretching vibration of the trimethylstannyl group gives a strong Raman signal, which would decrease in intensity as the reaction proceeds.

The following table illustrates the kind of data that could be obtained from in situ Raman monitoring.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity Change Over Time |

| ~530 | ν(Sn-CH₃) | Decrease |

| ~1600 | Pyridine ring stretch | Shift and/or change in intensity |

| Varies | Product-specific mode | Increase |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be employed for in situ monitoring, especially when the reactants, intermediates, or products have distinct chromophores. mdpi.com Organometallic species involved in catalytic cycles are often colored, making them amenable to UV-Vis analysis. wikipedia.org The electronic transitions within the pyridine ring system of this compound would be sensitive to the substitution at the 3-position. As the trimethylstannyl group is replaced by a new group in a coupling reaction, a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum can be expected, allowing for the reaction to be monitored. documentsdelivered.com

A hypothetical data set from in situ UV-Vis monitoring is shown below.

| Time (min) | Absorbance at λmax (Reactant) | Absorbance at λmax (Product) |

| 0 | 1.2 | 0.0 |

| 15 | 0.8 | 0.4 |

| 45 | 0.3 | 0.9 |

| 90 | <0.1 | 1.1 |

These advanced spectroscopic techniques provide a dynamic and detailed view of chemical reactions, moving beyond simple starting point and end-point analysis. For a versatile reagent like this compound, the application of in situ monitoring is key to unlocking a deeper understanding of its reactivity and optimizing its use in complex organic synthesis.

Computational Chemistry and Theoretical Aspects of 4 Isopropyl 3 Trimethylstannyl Pyridine

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 4-Isopropyl-3-(trimethylstannyl)pyridine, DFT calculations can reveal crucial information about its reactivity and molecular properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Predictions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated in a reaction, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. irjweb.comresearchgate.net

For this compound, the electron-donating isopropyl group and the trimethylstannyl group are expected to influence the energy and distribution of these orbitals. DFT calculations, often performed at levels of theory like B3LYP/6-311G+(d,p), can precisely quantify these effects. ias.ac.inresearcher.life The HOMO is anticipated to be localized primarily on the pyridine (B92270) ring and the tin atom, reflecting the sites most susceptible to electrophilic attack. The LUMO, in contrast, would likely be distributed over the pyridine ring, indicating the regions prone to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.95 |

The relatively small HOMO-LUMO gap would suggest that this compound is a reactive molecule, readily participating in reactions such as cross-coupling processes.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to its chemical behavior. DFT calculations can provide a detailed picture of this distribution through methods like Mulliken population analysis and by generating molecular electrostatic potential (MEP) maps. dntb.gov.ua

An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Different colors denote regions of varying potential: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show a region of high electron density around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The area around the tin atom would also exhibit significant electron density. Conversely, the hydrogen atoms of the methyl and isopropyl groups would be characterized by a positive electrostatic potential. This information is invaluable for predicting how the molecule will interact with other reagents.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape of a molecule. nih.govrsc.org

For a flexible molecule like this compound, which has rotatable bonds associated with the isopropyl and trimethylstannyl groups, MD simulations can explore the different accessible conformations and their relative energies. These simulations can reveal the most stable conformations and the energy barriers between them. Understanding the conformational preferences is crucial as it can significantly influence the molecule's reactivity and its ability to participate in specific chemical transformations. The simulations are typically run for nanoseconds to microseconds to adequately sample the conformational space.

Theoretical Mechanistic Studies of Organostannyl Pyridine Transformations

Organostannyl pyridines are important intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Stille coupling. wikipedia.orglibretexts.org Computational chemistry offers powerful tools to investigate the mechanisms of these transformations in detail.

Transition State Analysis and Energy Profile Calculations

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Identifying the structure and energy of the transition state is key to understanding the reaction's kinetics and mechanism. DFT calculations can be used to locate transition state geometries and calculate their energies.

By mapping the energy of the system along the reaction coordinate, a potential energy surface can be constructed. This surface reveals the energy profile of the reaction, including the activation energies for each step. For the reactions of this compound, such calculations can elucidate the rate-determining step and provide insights into how substituents on the pyridine ring or the tin atom affect the reaction rate.

Catalytic Cycle Simulations for Cross-Coupling Reactions

The Stille coupling reaction involves a complex catalytic cycle with a palladium catalyst. organic-chemistry.org This cycle typically consists of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca

Computational simulations can model this entire catalytic cycle. By calculating the energies of all intermediates and transition states, a complete energy profile for the reaction can be determined. This allows for a detailed understanding of each step's energetics and kinetics. For the Stille coupling of this compound, these simulations can clarify the role of the palladium catalyst, the ligands attached to it, and the solvent in facilitating the reaction. This knowledge is invaluable for optimizing reaction conditions and designing more efficient catalytic systems.

Table 2: Hypothetical Energy Changes for Steps in a Stille Coupling Catalytic Cycle

| Reaction Step | Reactants | Products | ΔE (kcal/mol) |

|---|---|---|---|

| Oxidative Addition | Pd(0)L2 + R-X | [Pd(II)(R)(X)L2] | -15.2 |

| Transmetalation | [Pd(II)(R)(X)L2] + Ar-SnMe3 | [Pd(II)(R)(Ar)L2] + X-SnMe3 | -5.8 |

Quantum Chemical Characterization of Carbon-Tin Bond Properties and Stability

Bond Geometry and Electronic Nature

DFT calculations are a standard method for optimizing molecular geometry and predicting bond parameters. For an aromatic system connected to a trimethyltin (B158744) group, the key bond is between an sp²-hybridized carbon of the pyridine ring and the tin atom. The typical length for such a C(sp²)-Sn bond is approximately 2.15 Å. This bond is significantly longer than typical carbon-carbon (≈1.54 Å) or carbon-silicon (≈1.94 Å) bonds, which influences its reactivity and thermal stability.

Natural Bond Orbital (NBO) analysis further elucidates the electronic characteristics of this bond. This method localizes the electron density into orbitals that align with intuitive chemical concepts of bonds, lone pairs, and core orbitals.

Natural Population Analysis (NPA): This analysis reveals the charge distribution across the molecule. The C-Sn bond is polar covalent, with a significant partial positive charge on the more electropositive tin atom and a partial negative charge on the carbon atom. This charge separation is a key feature of its chemical reactivity.

Wiberg Bond Index (WBI): The WBI provides a measure of the covalent bond order. For a typical C-Sn single bond, the WBI is slightly less than unity, indicating a high degree of covalent character with some ionic contribution, consistent with the NPA data. A study on a diorganotin(IV) sulfide (B99878) complex featuring Sn-C bonds reported WBI values that inversely correlated with bond length, confirming its utility in describing bond strength. sci-hub.se

| Parameter | Typical Calculated Value for C(aryl)-Sn Bond | Interpretation |

|---|---|---|

| C(sp²)-Sn Bond Length | ~2.15 Å | Longer than C-C and C-Si bonds, indicating a weaker bond. |

| NPA Charge on Sn | Positive (e.g., +1.0 to +1.5) | Indicates the electropositive nature of tin and bond polarity. |

| NPA Charge on C | Negative (e.g., -0.6 to -0.9) | Shows accumulation of electron density on the carbon atom. |

| Wiberg Bond Index (WBI) | ~0.8 - 0.9 | Confirms a predominantly single-bond covalent character. |

Orbital Interactions and Stability

The stability of the C-Sn bond is not only determined by its primary sigma (σ) bond but also by subtler electronic interactions with the adjacent aromatic system. NBO analysis can quantify these interactions through second-order perturbation theory, which evaluates the stabilization energy, E(2), arising from delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital.

A crucial interaction in aryl-stannanes is the hyperconjugation between the filled σ orbital of the C-Sn bond and the empty pi-antibonding (π) orbitals of the pyridine ring. This σ → π delocalization donates electron density from the C-Sn bond into the ring, which contributes to the stability of the molecule. Computational studies on cyclopentadienyl(trimethyl)stannane have quantified this type of σ → π* interaction, revealing a significant stabilization energy. taylorfrancis.com This delocalization effectively strengthens the connection between the tin moiety and the ring system.

| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Interaction Type | Calculated Stabilization Energy (E(2)) |

|---|---|---|---|

| σ (C-Sn) | π* (C=C of Pyridine Ring) | Hyperconjugation | 10 - 15 kcal/mol |

Note: The stabilization energy is based on calculations for analogous C(sp²)-Sn systems, such as cyclopentadienyl(trimethyl)stannane, as reported in the literature. taylorfrancis.com

Bond Dissociation Enthalpy (BDE)

The most direct theoretical measure of a bond's strength and stability is its homolytic Bond Dissociation Enthalpy (BDE). wikipedia.org This value represents the enthalpy change required to break the bond, forming two radical species. A higher BDE corresponds to a stronger, more stable bond.

Comprehensive computational studies have been performed to calculate the BDEs for various organotin compounds. researchgate.net For the trimethyltin group bonded to different substituents (Me₃Sn-X), the strength of the Sn-X bond varies significantly. The BDE for a bond between tin and an sp²-hybridized carbon, such as in an aryl group, is generally lower than that of a typical C-H or C-C bond, reflecting its higher reactivity.

| Bond Type | Typical BDE (kcal/mol) | Relative Stability |

|---|---|---|

| C(aryl)-H | ~113 | Very High |

| C(alkyl)-C(alkyl) | ~90 | High |

| C(aryl)-Sn(Me)₃ | ~70 - 80 | Moderate |

| C(alkyl)-Si(Me)₃ | ~90 | High |

Note: BDE values are representative figures from computational studies on model compounds. researchgate.net

The moderate BDE of the C(aryl)-Sn bond in this compound underpins its utility in synthetic chemistry, particularly in cross-coupling reactions where the cleavage of this bond is a key step. The quantum chemical data collectively portray the C-Sn bond as a polar, moderately stable linkage whose electronic properties are finely tuned by hyperconjugative interactions with the attached pyridine ring.

Future Directions and Emerging Research Avenues in 4 Isopropyl 3 Trimethylstannyl Pyridine Chemistry

Sustainable and Green Chemistry Approaches in Synthesis

A significant thrust in modern chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. paperpublications.orgresearchgate.netmdpi.com The synthesis of organotin compounds, including 4-isopropyl-3-(trimethylstannyl)pyridine, is increasingly being scrutinized through this lens, with a focus on reducing hazardous waste and improving energy efficiency. paperpublications.org

Traditional methods for creating carbon-tin bonds often rely on stoichiometric organometallic reagents and harsh reaction conditions. Electrocatalytic and photocatalytic methods are emerging as powerful alternatives, offering milder and more sustainable pathways for stannylation. chemrxiv.orgnih.govresearchgate.net

Electrocatalytic Approaches: Electrosynthesis allows for the precise control of redox potentials, enabling reactions to proceed under ambient temperature and pressure. chemrxiv.orgnih.govresearchgate.net Future research is expected to focus on the development of electrochemical methods for the direct C-H stannylation of 4-isopropylpyridine (B108708). This would circumvent the need for pre-functionalized starting materials, thereby increasing atom economy. The use of renewable electricity as the driving force for these transformations aligns perfectly with the goals of green chemistry. researchgate.net

Photocatalytic Routes: Visible-light photocatalysis has revolutionized organic synthesis by enabling the generation of reactive radical intermediates under exceptionally mild conditions. rsc.orgnih.govresearchgate.net The development of photocatalytic systems for the stannylation of pyridine (B92270) rings could involve the generation of a pyridyl radical from a suitable precursor, which then reacts with a tin-based radical scavenger. researchgate.net This approach could offer high functional group tolerance and regioselectivity. Research in this area will likely explore novel photocatalysts and reaction conditions to optimize the efficiency and scope of C-Sn bond formation. princeton.edu

| Synthetic Approach | Potential Advantages | Research Focus |

| Electrocatalysis | Mild reaction conditions, high atom economy, use of renewable energy. chemrxiv.orgnih.govresearchgate.net | Direct C-H stannylation of 4-isopropylpyridine, development of efficient electrode materials. |

| Photocatalysis | Ambient temperature, high functional group tolerance, generation of reactive intermediates under mild conditions. rsc.orgnih.govresearchgate.net | Novel photocatalysts for C-Sn bond formation, exploration of different radical precursors. princeton.edu |

The use of enzymes in organic synthesis, or biocatalysis, offers unparalleled selectivity and operates under environmentally benign aqueous conditions. nih.gov While direct biocatalytic stannylation is not yet established, future research may explore the use of enzymes to create precursors to this compound. For instance, enzymes could be employed for the selective functionalization of the pyridine ring, which could then be converted to the target organostannane. Chemoenzymatic strategies, which combine enzymatic and traditional chemical steps, could also provide more sustainable routes to this compound. digitellinc.com

Integration into Flow Chemistry and Automated Synthetic Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. nih.govtue.nl The integration of the synthesis of this compound into flow systems could enable on-demand production and safer handling of potentially hazardous reagents. youtube.com

Automated synthetic platforms, which combine robotics with data-driven algorithms, are transforming chemical research by enabling high-throughput experimentation and reaction optimization. researchgate.netnih.govyoutube.com The synthesis of this compound and its subsequent use in cross-coupling reactions could be incorporated into these platforms. This would allow for the rapid screening of reaction conditions, catalysts, and coupling partners, thereby accelerating the discovery of new applications for this versatile reagent. researchgate.net

Development of Novel Catalytic Cycles and Ligand Systems

The Stille cross-coupling reaction is a cornerstone of the application of this compound. wikipedia.orgorganic-chemistry.org Future research will undoubtedly focus on improving the efficiency and scope of this reaction through the development of novel palladium catalysts and ligand systems. orgsyn.org

The design of more active and stable catalysts will enable couplings to be performed at lower catalyst loadings and under milder conditions. The development of ligands that can promote the challenging cross-coupling of sterically hindered substrates or unreactive electrophiles will further expand the utility of this compound. Furthermore, research into catalytic systems that are tolerant of a wider range of functional groups will be crucial for the application of this reagent in the synthesis of complex molecules. nih.gov

| Research Area | Objective | Potential Impact |

| Catalyst Development | More active and stable palladium catalysts. | Lower catalyst loadings, milder reaction conditions. |

| Ligand Design | Ligands for sterically hindered and unreactive partners. nih.gov | Expanded substrate scope for Stille coupling. orgsyn.org |

| Functional Group Tolerance | Catalytic systems compatible with diverse functional groups. | Broader applicability in complex molecule synthesis. |

Applications in the Total Synthesis of Complex Natural Products and Pharmaceutical Scaffolds

Organostannanes are valuable reagents in the total synthesis of complex natural products due to their stability and functional group tolerance. this compound, with its functionalized pyridine core, is a promising building block for the synthesis of alkaloids and other nitrogen-containing natural products. Future research is expected to showcase the application of this reagent in the convergent synthesis of biologically active molecules.

In the realm of medicinal chemistry, the pyridine scaffold is a privileged structure found in numerous pharmaceuticals. nih.govlookchem.com The ability to introduce the 4-isopropyl-3-pyridyl moiety into drug candidates via Stille coupling with this compound is highly valuable. Future work will likely involve the use of this reagent in the late-stage functionalization of complex drug-like molecules, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Exploration of New Reaction Manifolds and Cross-Coupling Partners

While the Stille reaction is the most common application, research is ongoing to explore new reactivity patterns for organostannanes. wikipedia.orgrjpbcs.comnih.gov This includes the development of new cross-coupling reactions that utilize different transition metal catalysts, such as nickel or copper, which could offer complementary reactivity to palladium.

Furthermore, the exploration of new cross-coupling partners beyond the traditional organic halides will be a significant area of future research. This could include the use of pseudohalides, such as triflates and tosylates, as well as less conventional electrophiles. The development of methods for the direct C-H activation and subsequent coupling with this compound would be a particularly transformative advance, offering a more atom-economical approach to the synthesis of substituted pyridines. The use of pyridine sulfinates as alternative coupling partners has also shown promise. nih.gov

Advanced Mechanistic Insights through Operando Spectroscopy and Machine Learning

The continuous quest for more efficient and selective chemical transformations necessitates a deeper understanding of reaction mechanisms. For organometallic reagents like this compound, particularly in the context of palladium-catalyzed cross-coupling reactions, traditional mechanistic studies often rely on the analysis of starting materials, final products, and isolated intermediates. However, the transient and complex nature of catalytic cycles presents a significant challenge to obtaining a complete mechanistic picture. The convergence of in-situ analytical techniques and advanced computational methods is poised to revolutionize this field, offering unprecedented insights into the dynamic processes that govern these reactions.

A significant future direction in the study of this compound chemistry lies in the application of operando spectroscopy. This approach involves the real-time monitoring of a chemical reaction as it occurs, providing a continuous stream of data on the concentrations of reactants, intermediates, and products. Techniques such as Raman and infrared (IR) spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy, can be adapted for in-situ measurements, allowing researchers to observe the formation and consumption of transient species within the catalytic cycle of reactions like the Stille coupling. By applying these techniques to reactions involving this compound, it would be possible to directly observe the kinetics of key steps such as oxidative addition, transmetalation, and reductive elimination. This would provide invaluable data for optimizing reaction conditions to improve yields and minimize byproducts.

The large and complex datasets generated by operando spectroscopy can be challenging to interpret using conventional methods. This is where machine learning (ML) emerges as a powerful complementary tool. thieme.degwern.net Machine learning algorithms, particularly deep neural networks, can be trained on kinetic data to identify patterns and correlations that may not be apparent to human researchers. thieme.degwern.net For instance, an ML model could be trained on a large dataset of Stille coupling reactions performed under various conditions (e.g., different temperatures, catalyst loadings, and ligand environments) with this compound. The model could then predict the reaction outcome for a new set of conditions, and more importantly, could help to elucidate the underlying reaction mechanism by identifying the key factors that influence the reaction rate and selectivity. gwern.net

Furthermore, the integration of machine learning with quantum mechanical (QM) computations represents another promising frontier. arxiv.org While QM methods can provide detailed energetic information about reaction pathways, they are computationally expensive. Machine learning models can be trained on QM data to create surrogate models that can rapidly predict the energetics of a reaction, enabling the exploration of a much larger chemical space. arxiv.org This hybrid approach could be used to screen for optimal catalysts and reaction conditions for transformations involving this compound, as well as to gain a more profound understanding of the electronic and steric factors that govern its reactivity. The synergy between operando spectroscopy, which provides real-world kinetic data, and machine learning, which can model complex systems and extract mechanistic insights, is expected to lead to significant advancements in the rational design of more efficient and selective catalytic processes utilizing this compound and other organostannanes. arxiv.orgrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products